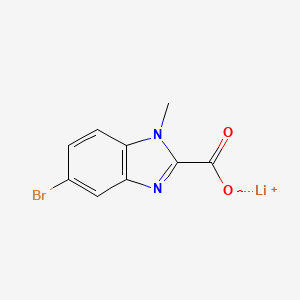
lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2Li It is a lithium salt of a brominated benzodiazole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the benzodiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzodiazole derivatives can be formed.
Oxidation Products: Oxidized derivatives of the benzodiazole ring.
Reduction Products: Reduced forms of the benzodiazole ring.
Aplicaciones Científicas De Investigación
Lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. In biological systems, it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-methyl-1H-indole-2-carboxylate
- 5-Bromo-1-methyl-1H-pyrazole-2-carboxylate
- 5-Bromo-1-methyl-1H-imidazole-2-carboxylate
Uniqueness
Lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate is unique due to its specific combination of a brominated benzodiazole ring and a lithium ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and bioactivity .
Propiedades
Fórmula molecular |
C9H6BrLiN2O2 |
|---|---|
Peso molecular |
261.0 g/mol |
Nombre IUPAC |
lithium;5-bromo-1-methylbenzimidazole-2-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2.Li/c1-12-7-3-2-5(10)4-6(7)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
HZBJDWCJXFACPY-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CN1C2=C(C=C(C=C2)Br)N=C1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
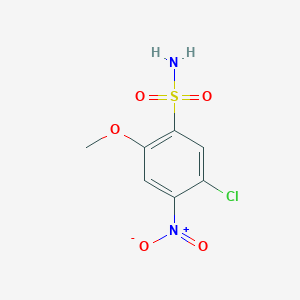
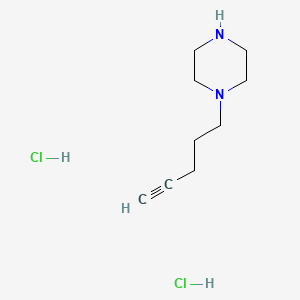
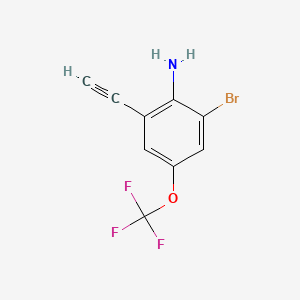
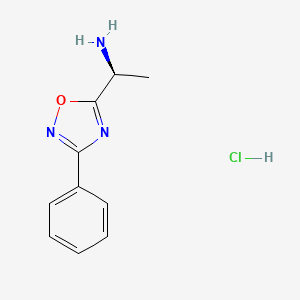
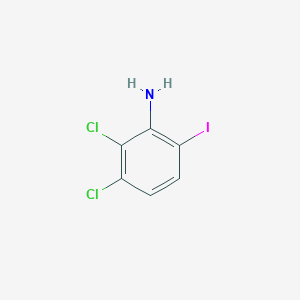
![Tert-butyl 8-bromo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B13467692.png)
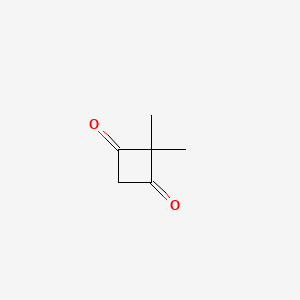
![[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid](/img/structure/B13467695.png)


![4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13467726.png)
![Tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13467727.png)
